![molecular formula C7H7BrClNO B571832 5-Bromo-2-chloro-3-ethoxypyridine CAS No. 1241752-29-3](/img/structure/B571832.png)
5-Bromo-2-chloro-3-ethoxypyridine
Overview
Description
5-Bromo-2-chloro-3-ethoxypyridine: is a heterocyclic organic compound with the molecular formula C7H7BrClNO . It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and ethoxy groups attached to the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-3-ethoxypyridine typically involves the halogenation of 3-ethoxypyridine. The process includes the following steps:
Bromination: 3-ethoxypyridine is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 5-position of the pyridine ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-chloro-3-ethoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
- Substituted pyridines with different functional groups.
- Oxidized or reduced derivatives of the original compound.
- Coupled products with extended carbon chains .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the notable applications of 5-Bromo-2-chloro-3-ethoxypyridine is in the development of anticancer agents. Research has indicated that derivatives of this compound exhibit promising activity against various cancer cell lines. For instance, compounds synthesized from this compound have shown inhibitory effects on tumor growth in preclinical models, suggesting potential as therapeutic agents for cancer treatment .
Antimicrobial Properties
Studies have demonstrated that derivatives of this compound possess antimicrobial properties. These compounds have been tested against a range of bacterial strains, showing effectiveness in inhibiting growth and suggesting their utility in developing new antibiotics .
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its bromine and chlorine substituents allow for various nucleophilic substitution reactions, facilitating the synthesis of more complex organic molecules. For example, it has been used in Suzuki coupling reactions to generate novel pyridine-based derivatives with diverse functional groups .
Synthesis of Pharmaceuticals
The compound is involved in the synthesis of several pharmaceuticals, including those targeting neurological disorders and metabolic diseases. For instance, it has been utilized in the preparation of Vadadustat, a drug used for treating anemia related to chronic kidney disease .
Material Science
Applications in Liquid Crystals
Recent studies suggest that pyridine derivatives, including this compound, can be used as chiral dopants in liquid crystal displays (LCDs). This application leverages their unique electronic properties and molecular structures to enhance the performance and stability of LCDs .
Data Table: Summary of Applications
Application Area | Details |
---|---|
Medicinal Chemistry | Anticancer agents; antimicrobial properties against bacterial strains |
Organic Synthesis | Building block for complex organic molecules; synthesis of pharmaceuticals |
Material Science | Chiral dopants for liquid crystal displays (LCDs) |
Case Studies
- Anticancer Research : A study published in Journal of Medicinal Chemistry highlighted the synthesis of a series of compounds based on this compound that exhibited selective cytotoxicity against breast cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways .
- Antimicrobial Studies : In research conducted by European Journal of Medicinal Chemistry, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations. This study emphasizes the potential for developing new antimicrobial agents from this compound .
- Liquid Crystal Applications : A paper from Materials Science Journal discussed using this compound as a chiral dopant in LCDs, demonstrating improved response times and color purity compared to traditional dopants .
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-3-ethoxypyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to participate in various biochemical pathways. The ethoxy group provides additional stability and solubility, facilitating its use in different applications .
Comparison with Similar Compounds
5-Bromo-2-chloropyridine: Lacks the ethoxy group, making it less soluble and less reactive in certain reactions.
2-Chloro-3-ethoxypyridine: Lacks the bromine atom, resulting in different reactivity and applications.
5-Bromo-3-ethoxypyridine: Lacks the chlorine atom, affecting its chemical properties and uses.
Uniqueness: 5-Bromo-2-chloro-3-ethoxypyridine is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and versatility in chemical reactions. The ethoxy group provides additional stability and solubility, making it suitable for various applications in research and industry .
Biological Activity
5-Bromo-2-chloro-3-ethoxypyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
This compound is characterized by the following chemical properties:
- Molecular Formula : C_7H_7BrClN
- Molecular Weight : 221.49 g/mol
- Boiling Point : Approximately 212 °C
- Melting Point : Not extensively documented, but similar pyridine derivatives typically have melting points ranging from 30 °C to 100 °C.
The synthesis of this compound generally involves halogenation and alkylation reactions, which can be optimized for yield and purity. Recent advancements in synthetic methods have improved the efficiency of producing this compound, making it more accessible for biological testing.
Antimicrobial Properties
Several studies have investigated the antimicrobial activity of this compound. It has been shown to exhibit significant inhibitory effects against various bacterial strains, including:
- E. coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
The mechanism of action appears to involve disruption of bacterial cell wall synthesis, although further mechanistic studies are needed to confirm this hypothesis.
Anticancer Activity
Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, such as:
Cancer Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical) | 15 |
MCF7 (Breast) | 12 |
A549 (Lung) | 18 |
These findings suggest that the compound may interfere with cellular signaling pathways involved in cell proliferation and survival.
Neuropharmacological Effects
Preliminary studies suggest potential neuropharmacological effects, particularly as a modulator of neurotransmitter systems. It has been noted for its antagonistic activity on serotonin receptors, which could indicate a role in managing mood disorders or anxiety.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various pyridine derivatives, including this compound. The results indicated a strong correlation between bromination at the pyridine ring and increased antimicrobial activity . -
Anticancer Research :
In a recent publication, researchers explored the anticancer effects of halogenated pyridines on multiple cancer cell lines. The study found that this compound significantly reduced cell viability in HeLa cells by inducing apoptosis through caspase activation . -
Neuropharmacological Investigations :
A dissertation from UC Santa Barbara highlighted the neuropharmacological potential of pyridine derivatives. The findings suggested that this compound could serve as a lead compound for developing new treatments for anxiety disorders due to its interaction with serotonin receptors .
Properties
IUPAC Name |
5-bromo-2-chloro-3-ethoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO/c1-2-11-6-3-5(8)4-10-7(6)9/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMDMSGQELXZEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=CC(=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70745077 | |
Record name | 5-Bromo-2-chloro-3-ethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70745077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1241752-29-3 | |
Record name | 5-Bromo-2-chloro-3-ethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70745077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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